Perfluorohexanoic acid (PFHxA, CAS 307-24-4) is a six-carbon (C6) perfluoroalkyl carboxylic acid that serves as a critical short-chain replacement for legacy long-chain fluorosurfactants. Characterized by its extreme chemical stability, high electronegativity, and robust carbon-fluorine backbone, PFHxA provides exceptional surface tension reduction, thermal resistance, and chemical inertness. Unlike its eight-carbon predecessor (PFOA), PFHxA exhibits a highly favorable toxicokinetic profile with rapid mammalian clearance rates, making it the industry standard for manufacturers seeking high-performance fluorinated building blocks that align with modern environmental and regulatory constraints [1].
Certified reference material for PFAS quantification via LC-MS/MS
Short-chain PFCA comparator for toxicokinetic and mechanistic research
Regulatory compliance landscape (REACH Annex XVII) requires end-use verification
Generic substitution of PFHxA with either ultra-short-chain perfluoroalkyls (like the C4 PFBA) or non-fluorinated hydrocarbon surfactants routinely fails in high-performance applications. Hydrocarbon surfactants cannot replicate the ultra-low surface tensions (typically <20 mN/m) or the extreme chemical resistance required in harsh environments such as electroplating baths or fluoropolymer synthesis. Conversely, substituting with ultra-short-chain PFBA results in insufficient hydrophobicity and poor interfacial adsorption, forcing formulators to use commercially unviable bulk concentrations to achieve baseline wetting properties. PFHxA uniquely balances the necessary amphiphilic geometry for optimal micellization with a non-bioaccumulative clearance profile, making it functionally irreplaceable for compliant, high-efficacy surface treatments[1].
The primary procurement driver for PFHxA is its non-bioaccumulative profile compared to legacy long-chain perfluoroalkyls. Clinical and toxicokinetic studies demonstrate that the human serum elimination half-life of PFOA (C8) ranges from 2.7 to 3.8 years, leading to severe bioaccumulation. In stark contrast, PFHxA (C6) exhibits a geometric mean elimination half-life of approximately 32 days in humans. This rapid clearance rate prevents long-term physiological persistence while maintaining the necessary fluorinated chain length for industrial utility[1].
| Evidence Dimension | Human serum elimination half-life |
| Target Compound Data | ~32 days (PFHxA) |
| Comparator Or Baseline | 2.7 to 3.8 years (PFOA) |
| Quantified Difference | PFHxA clears approximately 30 to 40 times faster than PFOA. |
| Conditions | Human biological monitoring and toxicokinetic modeling |
Allows chemical manufacturers to procure a highly effective fluorinated precursor that completely bypasses the severe regulatory restrictions and long-term liability associated with PFOA bioaccumulation.
While ultra-short-chain PFAS like PFBA (C4) clear the body quickly, they lack the hydrophobicity required for efficient surfactant performance. PFHxA and its derivatives achieve critical micelle concentrations (CMC) and surface tensions (often ~16-20 mN/m) that closely rival PFOA. In contrast, PFBA exhibits limited air-water interfacial adsorption due to its high aqueous solubility, requiring exponentially higher bulk concentrations to achieve the same surface coverage as PFHxA. This makes PFHxA the shortest viable chain length for demanding wetting and leveling applications [1].
| Evidence Dimension | Surface tension reduction and bulk concentration requirements |
| Target Compound Data | PFHxA (C6) achieves ultra-low surface tensions (~16-20 mN/m) at standard industrial dosing. |
| Comparator Or Baseline | PFBA (C4) requires significantly higher bulk concentrations for equivalent surface coverage. |
| Quantified Difference | PFHxA provides near-parity surface activity to C8 compounds, whereas C4 compounds suffer from severe adsorption deficits. |
| Conditions | Air-water interface tensiometry and micellization assays |
Ensures that formulators do not have to drastically increase raw material volumes and costs, which is otherwise required when attempting to use C4 compounds as wetting agents.
PFHxA-based formulations maintain their surfactant efficacy even in the presence of high electrolyte concentrations, a critical failure point for many non-fluorinated alternatives. In high-salinity matrices (e.g., artificial seawater or brackish conditions), the CMC of C6 fluorosurfactants is depressed by over 50%, which actually increases interfacial mass accumulation by up to a factor of 3 relative to ultrapure water. Hydrocarbon surfactants and weaker analogs often precipitate or lose surface activity under these harsh ionic conditions, whereas PFHxA leverages the salting-out effect to enhance its interfacial performance [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) response to high salinity |
| Target Compound Data | CMC depressed by >50%, increasing interfacial accumulation up to 3x in saline conditions. |
| Comparator Or Baseline | Non-fluorinated hydrocarbon surfactants (prone to precipitation/inactivation in high salinity). |
| Quantified Difference | PFHxA maintains <20 mN/m surface tension in high ionic strength, outperforming hydrocarbon baselines. |
| Conditions | High salinity matrices (e.g., 100 mM NaCl or artificial seawater) |
Critical for procurement in industrial firefighting foams (AFFF) and metal plating baths where high electrolyte concentrations destroy standard surfactant efficacy.
Because PFHxA-derived surfactants maintain extreme surface activity and interfacial accumulation even in high-salinity environments, they are the premier choice for formulating next-generation, regulatory-compliant AFFF. They provide the necessary spreading coefficient over hydrocarbon fuels that C4 analogs cannot achieve, without the bioaccumulation risks of C8 legacy foams [1].
PFHxA is highly effective as a polymerization aid and wetting agent in the manufacturing of fluoropolymers. Its ability to lower surface tension to <20 mN/m ensures proper emulsion stability during synthesis, serving as a direct, drop-in replacement for PFOA while ensuring the final polymer products meet stringent environmental safety standards[2].
The robust carbon-fluorine backbone of PFHxA makes it ideal for use in harsh chemical environments, such as electroplating baths or industrial coatings. It resists degradation from strong oxidizing agents and extreme pH levels, providing consistent leveling and anti-cratering properties where traditional hydrocarbon surfactants would rapidly degrade or precipitate[3].
Corrosive;Irritant